molecular formula C9H10O3 B024149 3,4-Dihydroxyphenylacetone CAS No. 2503-44-8

3,4-Dihydroxyphenylacetone

Cat. No.: B024149
CAS No.: 2503-44-8
M. Wt: 166.17 g/mol
InChI Key: JQXBETDGCMQLMK-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxyphenylacetone is an organic compound with the molecular formula C₉H₁₀O₃. It is a white crystalline solid with a characteristic aromatic odor. This compound is soluble in ethanol, ether, and chloroform, but only slightly soluble in water . It is used in various chemical research and industrial applications.

Mechanism of Action

Target of Action

3,4-Dihydroxyphenylacetone, also known as DHPA, is a metabolite of the neurotransmitter dopamine . The primary targets of DHPA are the enzymes involved in dopamine metabolism, specifically monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . These enzymes play a crucial role in the degradation of dopamine, a neurotransmitter that is essential for various brain functions.

Mode of Action

DHPA interacts with its targets, MAO and COMT, through a series of biochemical reactions. MAO catalyzes the conversion of dopamine to DHPA . This interaction results in the production of DHPA, which is then further metabolized by COMT .

Biochemical Pathways

The biochemical pathway involving DHPA is part of the larger dopamine metabolic pathway. Dopamine can be metabolized into one of three substances: DHPA, 3-methoxytyramine (3-MT), or norepinephrine . Both DHPA and 3-MT are further degraded to form homovanillic acid (HVA) . This pathway plays a vital role in maintaining the balance of dopamine in the brain, which is crucial for normal neurological function.

Pharmacokinetics

Dopamine and its metabolites are typically rapidly absorbed and distributed in the body, metabolized by enzymes such as MAO and COMT, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of DHPA’s action are primarily related to its role in dopamine metabolism. By serving as an intermediate in the breakdown of dopamine, DHPA helps regulate the levels of this crucial neurotransmitter in the brain . This regulation is essential for normal brain function, as imbalances in dopamine levels are associated with various neurological disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHPA. For instance, factors that affect enzyme activity, such as pH and temperature, can impact the rate at which dopamine is metabolized to DHPA . Additionally, certain substances or conditions that inhibit the activity of MAO or COMT could potentially affect the production of DHPA .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,4’-Dihydroxyphenylacetone can be synthesized through the reduction of 3’,4’-dihydroxyphenylacetaldehyde. This process involves the use of reducing agents such as sodium borohydride under controlled conditions . Another method involves the decarboxylation-deamination of α-methyl dopa, catalyzed by 3’,4’-dihydroxyphenylacetaldehyde synthase .

Industrial Production Methods: In industrial settings, the compound is produced by the oxidative deamination of α-methyl dopa. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3’,4’-Dihydroxyphenylacetone is unique due to its specific role as a metabolite of α-methyl dopa and its involvement in the oxidative deamination process. Its distinct chemical structure allows it to participate in a variety of reactions, making it valuable in both research and industrial applications .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBETDGCMQLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179739
Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-44-8
Record name 1-(3,4-Dihydroxyphenyl)-2-propanone
Source CAS Common Chemistry
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Record name 3,4-Dihydroxyphenylacetone
Source ChemIDplus
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Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
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Record name 3,4-Dihydroxyphenylacetone
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Record name 3,4-DIHYDROXYPHENYLACETONE
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Record name 3,4-Dihydroxyphenylacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-dihydroxyphenylacetone interact with Dopa decarboxylase (DDC), and what are the downstream effects?

A: this compound acts as an active site-directed affinity label for DDC. [] It binds to the active site of the enzyme and leads to time- and concentration-dependent irreversible inactivation. [] This inactivation occurs through the trapping of the pyridoxal 5'-phosphate (PLP) cofactor in a ternary complex with the lysine residue in the active site and the this compound molecule. [] This interaction ultimately inhibits the enzyme's activity.

Q2: Can you elaborate on the formation of this compound in the context of DDC activity?

A: DDC catalyzes the conversion of α-methyldopa to this compound and ammonia. [] This reaction consumes molecular oxygen and proceeds through the intermediate α-methyldopamine, which doesn't accumulate significantly during the process. [] Interestingly, under anaerobic conditions, α-methyldopamine accumulates, and the production of both this compound and ammonia is significantly reduced. []

Q3: Besides its interaction with DDC, has this compound been identified in other metabolic contexts?

A: Yes, research indicates that this compound is also a metabolite of carbidopa, an aromatic amino acid decarboxylase inhibitor. [] It has been detected in the urine of humans and dogs after carbidopa administration. []

Q4: What is the significance of the different covalent adducts formed between DDC and either this compound or serotonin?

A: While both this compound and serotonin (5-HT) can inactivate DDC by forming covalent adducts with PLP, the specific adducts formed differ in their absorbance, fluorescence, and circular dichroism (CD) characteristics. [] This suggests that although both molecules lead to enzyme inactivation, the underlying mechanisms and the precise nature of their interaction with DDC and PLP are distinct. []

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